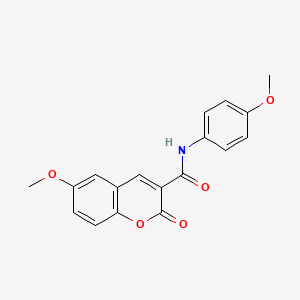![molecular formula C25H28N4O3S B5517017 N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)
N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of chemicals known for their complex molecular structures and potential biological activities. While direct studies on this specific compound are not available, insights can be gleaned from related research focusing on the synthesis and characterization of similar pyrrol and benzohydrazide derivatives.
Synthesis Analysis
Synthesis of related compounds typically involves condensation reactions, with specific examples including the creation of pyrazole and pyridine derivatives through reactions with benzohydrazides or equivalent precursors in refluxing ethanol or other solvents. These processes are characterized by their stepwise methodologies, often requiring precise conditions for successful compound formation (Asegbeloyin et al., 2014; Babu et al., 2014).
Molecular Structure Analysis
Molecular structure characterization is often achieved using NMR spectroscopy and single-crystal X-ray diffraction studies, revealing details about the molecular conformation, intermolecular hydrogen bonding, and the overall three-dimensional arrangement of atoms within the crystal lattice. These techniques are crucial for confirming the identity and purity of synthesized compounds (Kapples & Effland, 1993).
Chemical Reactions and Properties
Chemical properties of related compounds often include their reactivity with various metal ions to form complexes, which can significantly alter their biological activities. Investigations into these complexes include analyses of their elemental composition, molar conductance, magnetic measurements, and infrared and electronic spectral studies (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are essential for understanding the compound's stability and suitability for further applications. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly employed for this purpose.
Chemical Properties Analysis
Chemical properties involve the compound’s reactivity, stability under various conditions, and interactions with biological targets. These characteristics are often explored through computational studies, including molecular docking and DFT calculations, to predict the compound's behavior in biological systems (Mahnashi et al., 2023).
Mechanism of Action
properties
IUPAC Name |
N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-19-17-22(20(2)29(19)23-9-5-3-6-10-23)18-26-27-25(30)21-11-13-24(14-12-21)33(31,32)28-15-7-4-8-16-28/h3,5-6,9-14,17-18H,4,7-8,15-16H2,1-2H3,(H,27,30)/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAHLSLUQYJMRK-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5516935.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(propylthio)acetyl]piperidine](/img/structure/B5516940.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5516945.png)
![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5516966.png)
![1-cyclopropyl-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516972.png)

![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)
![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)
![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)
![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)